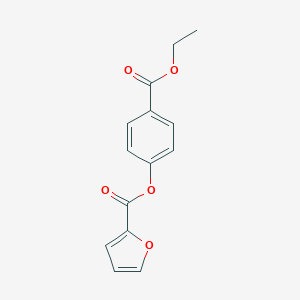
4-(Ethoxycarbonyl)phenyl 2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)phenyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ECPF and is a derivative of furoic acid. ECPF has a molecular formula of C14H12O5 and a molecular weight of 260.24 g/mol.
科学的研究の応用
ECPF has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ECPF has been studied for its antitumor and antiviral activities. Studies have shown that ECPF can inhibit the growth of cancer cells and reduce the replication of viruses such as HIV and HCV.
In organic synthesis, ECPF can be used as a building block for the synthesis of other compounds. ECPF can undergo various chemical reactions, such as reduction and oxidation, to yield different derivatives with unique properties. ECPF can also be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
In material science, ECPF can be used as a precursor for the synthesis of polymers and other materials. ECPF can be polymerized to yield polyesters with unique properties, such as biodegradability and thermal stability.
作用機序
The mechanism of action of ECPF is not fully understood, but studies have shown that ECPF can inhibit the activity of certain enzymes and proteins in cancer cells and viruses. ECPF can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ECPF has been shown to have both biochemical and physiological effects. In vitro studies have shown that ECPF can inhibit the activity of certain enzymes and proteins, such as reverse transcriptase and protease, in cancer cells and viruses. ECPF can also induce apoptosis in cancer cells, leading to their death.
In vivo studies have shown that ECPF can inhibit the growth of tumors and reduce the replication of viruses in animal models. ECPF has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
ECPF has several advantages and limitations for lab experiments. One advantage is that ECPF is relatively easy to synthesize and can be obtained in high yield. ECPF is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of ECPF is that it is relatively insoluble in water, which may limit its applications in certain experiments. ECPF can also be toxic at high concentrations, which may require careful handling and disposal.
将来の方向性
There are several future directions for the study of ECPF. One direction is to further investigate the mechanism of action of ECPF and its interactions with enzymes and proteins in cancer cells and viruses. Another direction is to explore the potential applications of ECPF in other fields, such as catalysis and material science.
In addition, future studies could focus on improving the synthesis method of ECPF to increase its yield and purity. Further studies could also investigate the toxicity and safety profile of ECPF to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-(Ethoxycarbonyl)phenyl 2-furoate is a chemical compound with potential applications in various fields of scientific research. ECPF can be synthesized via esterification of 4-(ethoxycarbonyl)phenol and furoic acid and has been studied for its antitumor and antiviral activities. ECPF can inhibit the activity of certain enzymes and proteins in cancer cells and viruses and induce apoptosis in cancer cells. ECPF has several advantages and limitations for lab experiments and has several future directions for study, including investigating its mechanism of action and potential applications in other fields.
合成法
The synthesis of ECPF involves the reaction between 4-(ethoxycarbonyl)phenol and furoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of ECPF. The yield of ECPF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
特性
製品名 |
4-(Ethoxycarbonyl)phenyl 2-furoate |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
(4-ethoxycarbonylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-2-17-13(15)10-5-7-11(8-6-10)19-14(16)12-4-3-9-18-12/h3-9H,2H2,1H3 |
InChIキー |
KIVDQDZQLQLYDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)

![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)


![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)